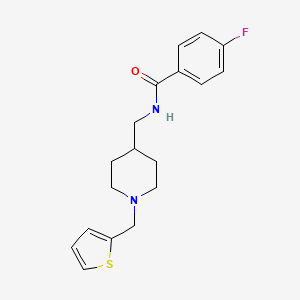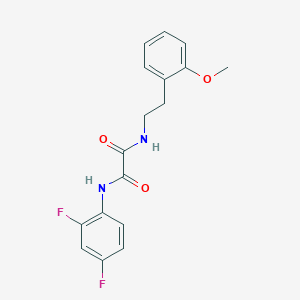
N1-(2,4-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,4-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C17H16F2N2O3 and its molecular weight is 334.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Interactions
A novel synthetic approach developed by Mamedov et al. (2016) for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, through a one-pot process involving Meinwald rearrangement, highlights the versatility of oxalamide derivatives in organic synthesis. This method provides a new route for synthesizing anthranilic acid derivatives and oxalamides, showcasing the potential utility of related compounds in synthesizing complex molecules efficiently Mamedov et al., 2016.
Molecular Structure and Supramolecular Assembly
Research by Piotrkowska et al. (2007) on N,N′-diaryloxalamides demonstrates the significant role of molecular structure in dictating the properties of supramolecular assemblies. The study reveals how hydrogen bonding and aryl-perfluoroaryl stacking interactions contribute to the formation of polymeric tapes and trimers, providing insights into how the molecular design of oxalamides can influence material properties Piotrkowska et al., 2007.
Catalysis and Reaction Mechanisms
Chen et al. (2023) explored the use of oxalamide derivatives in catalyzing coupling reactions, revealing that certain oxalamide ligands significantly enhance the efficiency of copper-catalyzed coupling reactions. This application underlines the role of oxalamide structures in developing more effective catalysts for organic synthesis Chen et al., 2023.
Molecular Electronics and Photophysics
Studies on triarylamine derivatives by Wu et al. (2019) indicate the potential of oxalamide-related compounds in optoelectronic applications. The introduction of methoxyphenyl groups into electronic materials can significantly influence their optical and electrochromic behaviors, suggesting the utility of oxalamide derivatives in developing advanced materials for electronic devices Wu et al., 2019.
Material Science and Electrochemistry
Li et al. (2009) synthesized a novel pentafluorophenylboron oxalate demonstrating its effectiveness as an additive in lithium batteries. This study highlights the potential for oxalamide-related compounds to improve the performance of energy storage devices through enhanced electrolyte properties Li et al., 2009.
Propriétés
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c1-24-15-5-3-2-4-11(15)8-9-20-16(22)17(23)21-14-7-6-12(18)10-13(14)19/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWLHDDZXYJNQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
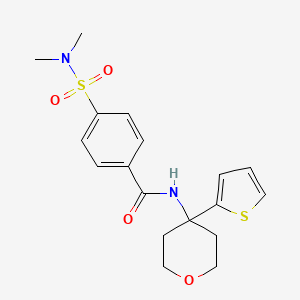

![1-Benzyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2401923.png)
![2-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2401924.png)
![2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro-](/img/structure/B2401925.png)
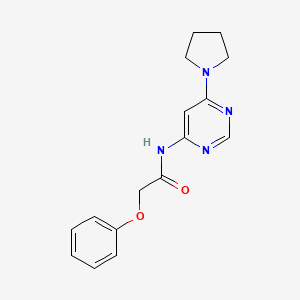
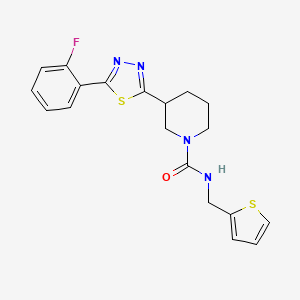
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2401931.png)
![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2401933.png)
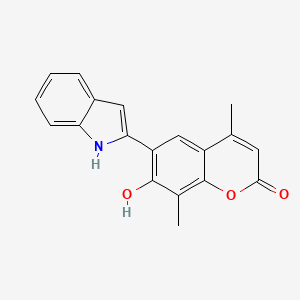
![2-{[(4-Methylphenyl)sulfonyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2401938.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2401939.png)
